molecular formula C14H16N2O3S2 B2586767 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 941973-68-8

2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No. B2586767
CAS RN: 941973-68-8
M. Wt: 324.41
InChI Key: KYYYSOGUTBZRHB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is involved in the synthesis of various derivatives that have shown promising biological activities. For instance, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models, demonstrating significant effects without toxicity in histopathological studies of kidney and liver (Nikalje, Choudhari, & Une, 2012). Similarly, imino-4-methoxyphenol thiazole derived Schiff base ligands were synthesized and characterized, showing moderate antimicrobial activities against selected bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Antimicrobial and Antifungal Applications

Further research into derivatives of this compound has revealed their potential in antimicrobial and antifungal applications. Newer Schiff bases and thiazolidinone derivatives synthesized from related compounds have shown promising antibacterial and antifungal activities, based on spectral studies and evaluated through various antimicrobial assays (Fuloria, Fuloria, & Gupta, 2014). Additionally, benzophenone-thiazole derivatives have been developed as potent VEGF-A inhibitors, indicating their potential in antiproliferative applications against various cell lines (Prashanth et al., 2014).

Catalysis and Photodynamic Therapy

Molybdenum(VI) complexes with thiazole-hydrazone ligand have been prepared, showcasing the versatility of derivatives of this compound in catalytic applications, specifically in olefin epoxidation. These complexes were evaluated for their catalytic efficiency, providing insights into their potential industrial and chemical synthesis applications (Ghorbanloo, Bikas, & Małecki, 2016). In another study, a new zinc phthalocyanine substituted with a related derivative demonstrated high singlet oxygen quantum yield, suggesting its application in photodynamic therapy for cancer treatment due to its favorable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-18-11-3-5-12(6-4-11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYSOGUTBZRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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